molecular formula C23H45O8P B1242587 1,2-Didecanoyl-3-phosphatidic acid CAS No. 80164-20-1

1,2-Didecanoyl-3-phosphatidic acid

Cat. No. B1242587
CAS RN: 80164-20-1
M. Wt: 480.6 g/mol
InChI Key: PHQFPHNJHDEXLJ-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dicapryl-sn-glycero-3-phosphate is a 1,2-diacyl-sn-glycero-3-phosphate in which the acyl groups at positions 1 and 2 are specified as capryl (decanoyl). It is a 1,2-diacyl-sn-glycerol 3-phosphate and a decanoate ester. It is a conjugate acid of a 1,2-dicapryl-sn-glycero-3-phosphate(2-).

Scientific Research Applications

Role in Plant Development and Stress Response

1,2-Didecanoyl-3-phosphatidic acid plays a crucial role in plant development. Studies have shown that phosphatidic acid is a key intermediate in chloroplast membrane lipid biosynthesis, essential for embryo development in plants like Arabidopsis. Any disruption in the biosynthesis pathway leads to embryo lethality, underlining the importance of phosphatidic acid in early plant development stages (Yu et al., 2004). Moreover, phosphatidic acid has been identified as a significant signaling molecule in plants, playing a central role in stress and development responses. It's a lipid second messenger during plant stress, metabolism, and development, with various proteins specifically binding to it, facilitating numerous downstream responses (Testerink & Munnik, 2011).

Bioactive Lipid's Unique Properties

1,2-Didecanoyl-3-phosphatidic acid, as part of the broader family of phosphatidic acid and lysophosphatidic acid, is known for its significant bioactive properties. These lipids, despite their simple structure, are involved in crucial cellular processes. The ionization behavior and charge properties of phosphatidic acid are unique, influencing various cellular functions and interactions with other biomolecules. The lipid's headgroup charge is notably affected by local lipid composition, indicating its versatile role in different subcellular locations (Kooijman et al., 2005).

Involvement in Membrane Rearrangements

1,2-Didecanoyl-3-phosphatidic acid contributes significantly to membrane rearrangements. Its unique biophysical properties enable it to regulate and amplify cellular signaling pathways and functions. It plays a role in membrane fusion and fission through various mechanisms, including being a substrate for enzymes that produce lipids involved in these processes, contributing to membrane curvature, interacting with essential proteins for membrane fusion and fission, and activating enzymes whose products are involved in membrane rearrangements (Zhukovsky et al., 2019).

Modulation of Membrane Curvature

The local generation of 1,2-Didecanoyl-3-phosphatidic acid is pivotal in regulating intracellular membrane transport. It can recruit and activate downstream effectors or alter the membrane's biophysical properties to induce bending or destabilization. The molecular shape of (lyso)phosphatidic acid is heavily dependent on pH and divalent cations, which significantly influences its role in membrane fission and fusion processes (Kooijman et al., 2003).

properties

CAS RN

80164-20-1

Product Name

1,2-Didecanoyl-3-phosphatidic acid

Molecular Formula

C23H45O8P

Molecular Weight

480.6 g/mol

IUPAC Name

[(2R)-2-decanoyloxy-3-phosphonooxypropyl] decanoate

InChI

InChI=1S/C23H45O8P/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3,(H2,26,27,28)/t21-/m1/s1

InChI Key

PHQFPHNJHDEXLJ-OAQYLSRUSA-N

Isomeric SMILES

CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCC

SMILES

CCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCC

Canonical SMILES

CCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCC

synonyms

1,2-didecanoyl-3-phosphatidic acid
1,2-didecanoyl-3-sn-phosphatidic acid
PA(10)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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